(S)-1-Boc-3-aminopiperidine

Catalog No.
S713574
CAS No.
625471-18-3
M.F
C10H20N2O2
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Boc-3-aminopiperidine

CAS Number

625471-18-3

Product Name

(S)-1-Boc-3-aminopiperidine

IUPAC Name

tert-butyl (3S)-3-aminopiperidine-1-carboxylate

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1

InChI Key

AKQXKEBCONUWCL-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N

Medicinal Chemistry

(S)-1-Boc-3-aminopiperidine serves as a valuable building block for the synthesis of various biologically active molecules, including:

  • Medicines: It can be a precursor for the synthesis of drugs targeting different therapeutic areas. For example, it can be used to create novel inhibitors for enzymes involved in neurodegenerative diseases [].
  • Pharmacological Probes: The molecule's structure allows for modifications to explore the structure-activity relationship of potential drugs. This helps researchers understand how changes in the molecule's structure affect its interaction with biological targets [].

Organic Synthesis

(S)-1-Boc-3-aminopiperidine's chiral nature and functional groups make it a versatile reagent in organic synthesis. Here are some examples of its applications:

  • Asymmetric Catalysis: The molecule can be employed as a chiral ligand in asymmetric catalysis reactions, promoting the formation of enantioenriched products [].
  • Resolution of Racemic Mixtures: Due to its chirality, (S)-1-Boc-3-aminopiperidine can be used to resolve racemic mixtures of other chiral compounds through diastereomeric salt formation [].

(S)-1-Boc-3-aminopiperidine, also known as (S)-tert-butyl 3-aminopiperidine-1-carboxylate, is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol. This compound features a piperidine ring substituted at the 3-position with an amino group, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a protective moiety for the amine functionality, allowing for selective reactions in synthetic chemistry. The compound is recognized for its utility in the synthesis of various bioactive molecules and pharmaceuticals, particularly in the field of medicinal chemistry .

  • Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then engage in nucleophilic substitution reactions.
  • Reductive Amination: This compound can undergo reductive amination with aldehydes or ketones in the presence of reducing agents such as sodium triacetoxyborohydride, leading to the formation of secondary or tertiary amines.
  • Cyclization Reactions: It can participate in cyclization reactions to generate various heterocyclic compounds. These reactions often require specific catalysts and reaction conditions to achieve desired outcomes .

The biological activity of (S)-1-Boc-3-aminopiperidine is primarily linked to its role as a precursor in the synthesis of pharmacologically active compounds. Notably, it is involved in the preparation of dipeptidyl peptidase IV inhibitors, which are significant in managing diabetes by regulating blood sugar levels. The compound's structure allows it to mimic peptide substrates, enhancing its efficacy in biological applications .

Several methods exist for synthesizing (S)-1-Boc-3-aminopiperidine:

  • Amination of Piperidone: One common approach involves the amination of 1-Boc-3-piperidone using immobilized ω-transaminases and isopropylamine as the amine donor, facilitated by pyridoxal-5’-phosphate as a cofactor.
  • Continuous Flow Synthesis: Recent studies have demonstrated efficient synthesis using continuous flow systems, achieving high conversion rates (up to 95%) within short reaction times (approximately 10 minutes) under optimized conditions .
  • Conventional Synthetic Routes: Traditional methods may involve multiple steps, including protection-deprotection strategies and coupling reactions to introduce the Boc group and amino functionality .

(S)-1-Boc-3-aminopiperidine has diverse applications across various fields:

  • Medicinal Chemistry: It serves as an intermediate for synthesizing drugs, particularly those targeting metabolic disorders such as diabetes.
  • Agrochemicals: The compound is utilized in developing agrochemical products that require specific biological activity.
  • Fine Chemicals Production: It acts as a building block for synthesizing complex organic molecules used in research and industrial applications .

Interaction studies involving (S)-1-Boc-3-aminopiperidine focus on its role in drug development and enzyme inhibition mechanisms. Research has shown that derivatives of this compound can selectively inhibit bacterial cysteine proteases, thereby providing insights into potential therapeutic applications against bacterial infections . Additionally, studies on its binding affinity and selectivity towards target enzymes are crucial for optimizing drug design.

(S)-1-Boc-3-aminopiperidine can be compared with several similar compounds, highlighting its unique characteristics:

Compound NameStructure PositionUnique Characteristics
1-Boc-4-aminopiperidine4-positionDifferent reactivity due to amino group position
1-Boc-2-aminopiperidine2-positionUsed in distinct synthetic pathways
3-AminopiperidineNo protecting groupMore reactive due to unprotected amine
(R)-tert-butyl 3-(tert-butoxycarbonyl)amino)piperidine-1-carboxylateStereochemistryDifferent stereochemical properties affecting activity

The uniqueness of (S)-1-Boc-3-aminopiperidine lies in its specific position of the Boc-protected amino group, which significantly influences its reactivity and suitability for various synthetic applications compared to other piperidine derivatives .

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (12.77%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(S)-3-Amino-1-N-Boc-piperidine

Dates

Modify: 2023-08-15

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